molecular formula C10H18O3 B15316402 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid

2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid

Cat. No.: B15316402
M. Wt: 186.25 g/mol
InChI Key: VQAJFOCTHKJWFS-UHFFFAOYSA-N
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Description

2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid typically involves the reaction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with appropriate reagents. One common method involves the use of lithium aluminum hydride in tetrahydrofuran as a reducing agent . The reaction is carried out under an inert atmosphere at low temperatures, followed by quenching with water and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
  • Ethyl 3-ethylhexanoate
  • 4-Isobutyldihydro-2H-pyran-2,6 (3H)-dione

Uniqueness

2-(2-Ethyltetrahydro-2h-pyran-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its tetrahydropyran ring and ethyl substituent make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2-ethyloxan-4-yl)propanoic acid

InChI

InChI=1S/C10H18O3/c1-3-9-6-8(4-5-13-9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)

InChI Key

VQAJFOCTHKJWFS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCO1)C(C)C(=O)O

Origin of Product

United States

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